molecular formula C14H16N2O4S2 B12194316 N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12194316
M. Wt: 340.4 g/mol
InChI Key: JHSVQHYZRDAYIE-UHFFFAOYSA-N
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Description

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide: is a complex organic compound with a unique structure that includes a thiazole ring, a phenoxyacetamide group, and a sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: Oxidation of the thiazole ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Phenoxyacetamide Group: This step involves the reaction of the intermediate with phenoxyacetic acid or its derivatives under suitable conditions, often using coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.

    Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or further oxidized products.

    Reduction: Formation of sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used in research to study biological pathways and interactions due to its ability to bind to specific biomolecules.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

Uniqueness

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide stands out due to its combination of a thiazole ring, sulfone group, and phenoxyacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide

InChI

InChI=1S/C14H16N2O4S2/c1-16-11-8-22(18,19)9-12(11)21-14(16)15-13(17)7-20-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3

InChI Key

JHSVQHYZRDAYIE-UHFFFAOYSA-N

Canonical SMILES

CN1C2CS(=O)(=O)CC2SC1=NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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